N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2192746-07-7
VCID: VC6394012
InChI: InChI=1S/C18H21ClN4O/c1-13-4-9-17(22-21-13)23-10-2-3-15(12-23)18(24)20-11-14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)
SMILES: CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C18H21ClN4O
Molecular Weight: 344.84

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

CAS No.: 2192746-07-7

Cat. No.: VC6394012

Molecular Formula: C18H21ClN4O

Molecular Weight: 344.84

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide - 2192746-07-7

Specification

CAS No. 2192746-07-7
Molecular Formula C18H21ClN4O
Molecular Weight 344.84
IUPAC Name N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C18H21ClN4O/c1-13-4-9-17(22-21-13)23-10-2-3-15(12-23)18(24)20-11-14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)
Standard InChI Key XVIBNEBGVCDDIJ-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl

Introduction

N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. This article provides a detailed overview of its structure, properties, synthesis, and potential uses based on available research.

Molecular Information

  • Molecular Formula: C17H21ClN4

  • Molecular Weight: 316.8 g/mol

  • IUPAC Name: N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-6-methylpyridazin-3-amine

  • SMILES Notation: CC1=NN=C(C=C1)NC2CCCN(C2)CC3=CC=C(C=C3)Cl

Structural Features

The compound consists of:

  • A piperidine ring substituted at the 3rd position with a carboxamide group.

  • A 6-methylpyridazine moiety attached via an amine linkage.

  • A benzyl group containing a chlorine atom at the para position.

Computed Descriptors

  • InChIKey: ZAVABWAERLXVJB-UHFFFAOYSA-N

Synthesis

The synthesis of N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves:

  • The preparation of the piperidine intermediate.

  • Functionalization with a chlorobenzyl group.

  • Coupling with a pyridazine derivative under controlled conditions.

Detailed reaction conditions and yields are not explicitly available from current sources.

Characterization Techniques

Characterization typically involves:

  • NMR Spectroscopy: Used to confirm the structural integrity of the piperidine and pyridazine rings.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as amides and aromatic systems.

Medicinal Chemistry Applications

The compound's structure suggests potential activity as:

  • A ligand for central nervous system (CNS) targets due to its piperidine core.

  • An inhibitor or modulator of specific enzymes or receptors, given its aromatic substituents.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC17H21ClN4
Molecular Weight316.8 g/mol
Functional GroupsAmide, Chlorobenzyl, Pyridazine
Potential ApplicationsCNS drug development, Enzyme inhibition
Key Analytical TechniquesNMR, MS, IR

Current Knowledge Gaps

  • Lack of detailed pharmacological data for this specific compound.

  • No comprehensive toxicity or bioavailability studies available.

Future Directions

Research should focus on:

  • High-throughput screening for biological activity.

  • Optimization of synthetic routes for improved yields.

  • Evaluation of pharmacokinetics and pharmacodynamics.

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